4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)6(13-2)3-7(9)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMFMHHYQPGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.
Mode of Action
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target, AP-1, by blocking its mediated luciferase activity. This interaction inhibits the function of AP-1, thereby reducing the expression of genes regulated by this transcription factor.
Biochemical Pathways
The compound’s interaction with AP-1 affects the AP-1 signaling pathway. This pathway plays a crucial role in regulating a variety of cellular processes, including differentiation, proliferation, and apoptosis. By blocking AP-1 activity, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence these processes and their downstream effects.
Result of Action
The molecular and cellular effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities. These effects are likely a result of the compound’s interaction with AP-1 and the subsequent changes in gene expression.
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The interaction between 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and NADPH oxidase can modulate the enzyme’s activity, leading to changes in ROS levels and oxidative stress within cells.
Cellular Effects
The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can alter cellular responses to external stimuli and stressors.
Molecular Mechanism
At the molecular level, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as transcription factors and receptors. For instance, this compound can bind to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in regulating immune responses and inflammation. By inhibiting NF-κB activity, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term exposure to 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cell function.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.
Metabolic Pathways
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. By modulating these enzymes, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can affect the metabolism of other compounds and alter metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in specific tissues, affecting its overall bioavailability and activity.
Biological Activity
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 57658-59-0) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other dihydropyridines known for their pharmacological properties, including calcium channel modulation and anti-inflammatory effects.
- Molecular Formula : C₈H₉N₁O₄
- Molecular Weight : 169.16 g/mol
- IUPAC Name : 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1. Antimicrobial Activity
Research indicates that compounds similar to 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that related dihydropyridines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anti-inflammatory Effects
Dihydropyridine derivatives are known to exhibit anti-inflammatory activity. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
3. Cardiovascular Effects
Dihydropyridines are well-known as calcium channel blockers, which are widely used in treating hypertension and angina. Preliminary studies on related compounds indicate that 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may also possess similar cardiovascular effects by modulating calcium influx in cardiac and vascular smooth muscle cells.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various dihydropyridine derivatives, including 4-methoxy analogs, against a panel of bacteria and fungi. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating promising therapeutic potential for treating infections caused by resistant strains.
- Inflammation Models : In a murine model of inflammation, administration of 4-methoxy derivatives resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
